Cornuside

Description

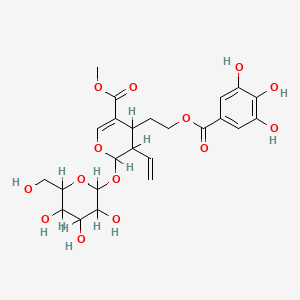

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O14/c1-3-11-12(4-5-35-21(32)10-6-14(26)17(28)15(27)7-10)13(22(33)34-2)9-36-23(11)38-24-20(31)19(30)18(29)16(8-25)37-24/h3,6-7,9,11-12,16,18-20,23-31H,1,4-5,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTKSCGLXONVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131189-57-6 | |

| Record name | Cornuside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131189-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Cornuside: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cornuside is a bisiridoid glycoside predominantly isolated from the fruits of Cornus officinalis (Japanese cornelian cherry), a plant with a long history of use in traditional medicine. Emerging scientific evidence has highlighted its diverse pharmacological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of this compound, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is characterized by a complex chemical structure, which is fundamental to its biological activity. Its identity is well-defined by its IUPAC name, molecular formula, and other identifiers.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl (2S,3R,4S)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | [1] |

| Molecular Formula | C₂₄H₃₀O₁₄ | [2] |

| Molecular Weight | 542.49 g/mol | [3] |

| CAS Number | 131189-57-6 | [2] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO (100 mg/mL), methanol, and ethanol.[3] | |

| Purity | Commercially available with purity ≥98% | [3] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with notable anti-inflammatory, antioxidant, and neuroprotective effects. The following tables summarize the available quantitative data for these activities. It is important to note that much of the current data is derived from extracts of Cornus officinalis, and further studies on isolated this compound are needed to fully elucidate its potency.

Anti-inflammatory Activity

Table 2: Anti-inflammatory Activity of Cornus officinalis Ethanolic Extract (COFE)

| Assay | Cell Line | Parameter | IC₅₀ / EC₅₀ | Reference |

| β-hexosaminidase release inhibition | RBL-2H3 | IC₅₀ | 0.178 mg/mL | [4][5] |

| Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW 264.7 | EC₅₀ | 0.74 mg/mL | [4][5] |

A study on isolated this compound demonstrated a dose-dependent inhibition of high glucose-induced pro-inflammatory cytokine expression in mouse mesangial cells (MMCs).[2]

Table 3: Effect of Isolated this compound on Pro-inflammatory Cytokine Expression in MMCs

| Treatment | IL-6 Expression (relative to control) | TNF-α Expression (relative to control) | IL-1β Expression (relative to control) | Reference |

| High Glucose (HG) | ~3.5 | ~3.0 | ~3.2 | [2] |

| HG + this compound (5 µM) | ~2.8 | ~2.5 | ~2.7 | [2] |

| HG + this compound (10 µM) | ~2.2 | ~2.0 | ~2.1 | [2] |

| HG + this compound (30 µM) | ~1.5 | ~1.5 | ~1.6 | [2] |

Antioxidant Activity

Table 4: Antioxidant Activity of Cornus officinalis Ethanolic Extract

| Assay | IC₅₀ / EC₅₀ | Reference |

| DPPH Radical Scavenging | IC₅₀: 99.32 µg/mL | [6][7] |

| ABTS Radical Scavenging | IC₅₀: 138.51 µg/mL | [6][7] |

Neuroprotective Activity

Studies have shown that extracts of Cornus officinalis containing this compound can protect neuronal cells from oxidative stress-induced damage.

Table 5: Neuroprotective Effect of Cornus officinalis Extract on SH-SY5Y Cells

| Treatment | Cell Viability (% of control) | Reference |

| H₂O₂ (300 µM) | ~50% | [8] |

| H₂O₂ + C. officinalis extract (20 µg/mL) | ~65% | [8] |

| H₂O₂ + C. officinalis extract (50 µg/mL) | ~80% | [8] |

Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways. The following diagrams illustrate the known mechanisms of action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound's biological activities.

Extraction and Purification of this compound from Cornus officinalis

A general protocol for the extraction and purification of iridoid glycosides like this compound from Cornus officinalis fruits involves the following steps:

-

Extraction: The dried and powdered fruits are extracted with a solvent, typically 70-80% ethanol, at room temperature or with heating. This process is repeated multiple times to ensure maximum yield.

-

Solvent Removal: The combined extracts are concentrated under reduced pressure to remove the ethanol.

-

Liquid-Liquid Partitioning: The aqueous residue is then partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to remove lipids and other non-polar compounds. The iridoid glycosides, including this compound, remain in the aqueous phase.

-

Chromatography: The aqueous phase is subjected to column chromatography on macroporous resin (e.g., D101) and eluted with a gradient of ethanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Fractions containing this compound are pooled and further purified by repeated column chromatography on silica gel, Sephadex LH-20, or by preparative HPLC to yield pure this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for the SH-SY5Y human neuroblastoma cell line to assess the neuroprotective effects of this compound.[8]

-

Cell Seeding: SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and cultured for 24 hours.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 20 and 50 µg/mL) for 2 hours.

-

Induction of Cytotoxicity: An oxidative stressor, such as hydrogen peroxide (H₂O₂), is added to the wells (e.g., at a final concentration of 300 µM) and incubated for an additional 24 hours.

-

MTT Addition: The culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Quantification of Cytokine Levels (ELISA)

This protocol describes the general steps for quantifying pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture supernatants after treatment with this compound.

-

Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are seeded in 24-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Sample Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA Procedure:

-

A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) overnight at 4°C.

-

The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

The collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.

-

The plate is washed, and a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1-2 hours at room temperature.

-

After another washing step, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

-

The plate is washed again, and a substrate solution (e.g., TMB) is added. The color development is stopped with a stop solution (e.g., 2N H₂SO₄).

-

-

Data Analysis: The absorbance is read at 450 nm, and the concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol outlines the general procedure for analyzing the effect of this compound on the phosphorylation and expression of key proteins in the NF-κB signaling pathway.

-

Cell Lysis: Cells (e.g., RAW 264.7 macrophages) treated with this compound and/or LPS are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, IκBα, and a loading control like β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential, particularly in the areas of inflammation, oxidative stress, and neurodegeneration. This technical guide has summarized its chemical properties, quantitative biological activities, and the signaling pathways through which it exerts its effects. The detailed experimental protocols provided herein are intended to facilitate further research and development of this compound as a potential therapeutic agent. Future studies should focus on obtaining more quantitative data for the pure compound to better understand its structure-activity relationship and to establish a solid foundation for its clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the Antioxidant and Cytoprotective Properties of Extracts from Different Cultivars of Cornus mas L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cornus officinalis Ethanolic Extract with Potential Anti-Allergic, Anti-Inflammatory, and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant activities and oxidative stress inhibitory effects of ethanol extracts from Cornus officinalis on raw 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant activities and oxidative stress inhibitory effects of ethanol extracts from Cornus officinalis on raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effects of Cornus officinalis on Stress-Induced Hippocampal Deficits in Rats and H2O2-Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Cornuside from Cornus officinalis: A Technical Guide for Researchers

An in-depth exploration of the methodologies for extracting and purifying cornuside from the fruits of Cornus officinalis, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the isolation and purification of this compound, a bioactive iridoid glycoside found in Cornus officinalis (Shan Zhu Yu). The protocols detailed herein are compiled from scientific literature and are intended to offer a robust framework for obtaining high-purity this compound for research and development purposes.

Overview of Cornus officinalis and this compound

Cornus officinalis, commonly known as the Japanese cornelian cherry, is a species of dogwood native to East Asia.[1] Its fruit has been a staple in traditional medicine for centuries, valued for its wide range of therapeutic properties.[2] Modern phytochemical research has identified iridoid glycosides, such as this compound, loganin, and morroniside, as some of the primary active constituents responsible for the plant's pharmacological effects.[3] this compound, in particular, has garnered significant interest for its potential anti-inflammatory, neuroprotective, and immunomodulatory activities.[4]

Experimental Protocols for this compound Isolation and Purification

The isolation of this compound from Cornus officinalis fruits is a multi-step process involving extraction, preliminary purification using macroporous resin and column chromatography, and final purification by preparative high-performance liquid chromatography (HPLC) or high-speed countercurrent chromatography (HSCCC).

Extraction

The initial step involves the extraction of crude iridoid glycosides from the dried and powdered fruits of Cornus officinalis.

-

Materials:

-

Dried, powdered fruits of Cornus officinalis

-

50% Ethanol (EtOH) in water (v/v)

-

-

Procedure:

-

Macerate the powdered fruit material with a 50% aqueous ethanol solution (e.g., 10 kg of powder in 100 L of solvent).[5]

-

Employ ultrasound-assisted extraction at room temperature to enhance efficiency.[5]

-

Repeat the extraction process three times to ensure maximum yield.[5]

-

Filter the combined extracts to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[5]

-

Macroporous Resin Column Chromatography

This step serves to enrich the iridoid glycoside fraction and remove pigments, polysaccharides, and other impurities.

-

Materials:

-

Crude extract from the previous step

-

Diaion HP-20 or HPD100 macroporous resin

-

Ethanol

-

Distilled water

-

-

Procedure:

-

Suspend the crude extract in water and load it onto a column packed with Diaion HP-20 macroporous resin.[5]

-

Wash the column with distilled water to remove highly polar impurities.[6]

-

Elute the column with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 70%, and 95% EtOH).[5] The fraction containing this compound is typically eluted with 40-60% ethanol.[5]

-

Collect the fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.

-

Combine the this compound-rich fractions and concentrate them under reduced pressure.

-

Silica Gel Column Chromatography

Further purification is achieved by silica gel column chromatography to separate compounds based on polarity.

-

Materials:

-

Concentrated fraction from the macroporous resin column

-

Silica gel (100-200 mesh)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve the concentrated fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

After drying, load the adsorbed sample onto a silica gel column.

-

Elute the column with a gradient of chloroform-methanol (e.g., starting from 15:1 to 8:1 v/v).[5]

-

Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

-

Combine the pure or semi-pure fractions for the next purification step.

-

Final Purification by Preparative HPLC

The final step to obtain high-purity this compound is preparative HPLC.

-

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 column

-

-

Mobile Phase:

-

A gradient of acetonitrile (MeCN) and water is commonly used. For example, starting with 20% MeCN in water.[5]

-

-

Procedure:

-

Dissolve the semi-purified this compound fraction in the mobile phase.

-

Inject the sample onto the preparative C18 column.

-

Elute with the chosen mobile phase gradient at a specified flow rate (e.g., 18 mL/min).[5]

-

Monitor the elution profile at a suitable wavelength (e.g., 240 nm or 245 nm).[3][7]

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain purified this compound.

-

Confirm the purity and identity of the isolated compound using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

-

Data Presentation

| Compound | Starting Material | Yield (mg) from 100 mg Crude Extract | Purity (%) | Analytical Method | Reference |

| Morroniside | Cornus officinalis fruit | 13.1 | 96.3 | HPLC, ESI-MS, NMR | [3][8] |

| Loganin | Cornus officinalis fruit | 10.2 | 94.2 | HPLC, ESI-MS, NMR | [3][8] |

| Sweroside | Cornus officinalis fruit | 7.9 | 92.3 | HPLC, ESI-MS, NMR | [3][8] |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways, particularly those involved in inflammation and cellular stress responses.

Conclusion

The isolation of this compound from Cornus officinalis is a well-documented process that can be achieved with high purity through a combination of extraction and chromatographic techniques. This guide provides a foundational protocol that can be optimized by researchers to suit their specific laboratory conditions and research objectives. The potent biological activities of this compound, mediated through various signaling pathways, make it a promising candidate for further investigation in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Study on enrichment process of Cornus officinalis glycosides with macroporous resin and active carbon] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iridoids, Flavonoids, and Antioxidant Capacity of Cornus mas, C. officinalis, and C. mas × C. officinalis Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Cornuside: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Characteristics, Bioactivity, and Signaling Pathways of a Promising Natural Compound

This technical guide provides a comprehensive overview of Cornuside, a secoiridoid glycoside with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document delves into the core molecular features of this compound, its diverse biological activities, and the intricate signaling pathways it modulates. Detailed experimental methodologies are provided to facilitate further investigation and application of this compound in a research setting.

Core Molecular and Physicochemical Properties

This compound, isolated from the fruit of Cornus officinalis, possesses a defined molecular structure that underpins its biological functions. Its fundamental properties are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₂₄H₃₀O₁₄ | [1][2] |

| Molecular Weight | 542.49 g/mol | [1][2] |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for various therapeutic areas. The primary reported effects include potent anti-inflammatory, neuroprotective, and anti-proliferative actions.

Anti-inflammatory Effects

This compound exerts significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][3] Studies have shown that it can suppress the activation of NF-κB, a critical transcription factor in the inflammatory response.[1][4] This leads to a dose-dependent decrease in the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[1][5]

Neuroprotective Effects

In the context of neurodegenerative diseases like Alzheimer's, this compound has shown promise by alleviating neuronal injury, reducing amyloid plaque pathology, and inhibiting Tau phosphorylation.[2][5] Its neuroprotective mechanisms are linked to the modulation of astrocyte activation and the suppression of neuroinflammation and oxidative stress.[2]

Anti-proliferative Activity

This compound has been observed to inhibit the proliferation of certain cell types, such as high glucose-treated mesangial cells, which is relevant to the study of diabetic nephropathy.[1][3] This anti-proliferative effect is mediated through the inhibition of the PI3K/Akt signaling pathway.[1]

Key Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its ability to interact with and modulate several critical intracellular signaling cascades.

NF-κB Signaling Pathway

This compound inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκB-α, the inhibitory subunit of NF-κB.[1] This action sequesters the p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

References

- 1. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a Potential Agent against Alzheimer's Disease via Orchestration of Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells [kjpp.net]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

Bioavailability and Pharmacokinetics of Cornuside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cornuside

This compound is a prominent iridoid glycoside isolated from the fruits of Cornus officinalis (Shan Zhu Yu), a plant with a long history of use in traditional medicine. Iridoid glycosides are a class of monoterpenoids known for their diverse biological activities. While the pharmacological effects of this compound are being actively investigated, a thorough understanding of its bioavailability and pharmacokinetics is crucial for its development as a potential therapeutic agent. This guide aims to provide a comprehensive overview of the current knowledge in this area.

Pharmacokinetics of Iridoid Glycosides from Cornus officinalis

Due to the lack of specific data for this compound, the pharmacokinetic profiles of two other major iridoid glycosides from Cornus officinalis, morroniside and loganin, are presented here as a surrogate to provide insights into the potential behavior of this compound in vivo.

Data Presentation

Table 1: Pharmacokinetic Parameters of Morroniside and Loganin in Rats after Oral Administration of Cornus officinalis Extract

| Compound | Dose (g/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |

| Morroniside | 1.0 | 145.2 ± 28.3 | 0.5 | 345.8 ± 54.7 | 1.8 |

| Loganin | 1.0 | 210.5 ± 41.2 | 0.5 | 502.1 ± 78.5 | 1.5 |

Data are presented as mean ± standard deviation and are compiled from studies on Cornus officinalis extracts in rats. The exact values can vary depending on the specific extract and experimental conditions.

Experimental Protocols

The following sections detail the typical experimental methodologies employed in the pharmacokinetic studies of iridoid glycosides from Cornus officinalis. These protocols can be adapted for investigating the pharmacokinetics of this compound.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are typically fasted overnight with free access to water before drug administration.

-

Dosing: A crude extract of Cornus officinalis or a purified solution of the iridoid glycoside is administered orally via gavage. Intravenous administration of the pure compound is necessary to determine absolute bioavailability.

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

Analytical Method: UPLC-MS/MS for Quantification

A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is typically developed and validated for the quantification of iridoid glycosides in rat plasma.

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

Precipitate plasma proteins by adding a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (IS).

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18) is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often containing a small amount of formic acid to improve peak shape and ionization efficiency) is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.

-

Column Temperature: The column is maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

-

Metabolism of this compound

While in vivo metabolism data for this compound is scarce, an in vitro study has shed light on its interaction with key drug-metabolizing enzymes.

Inhibition of Cytochrome P450 Enzymes

A study investigating the inhibitory effects of this compound on human liver cytochrome P450 (CYP) enzymes revealed that this compound can inhibit several key isoforms. This suggests a potential for drug-drug interactions when this compound is co-administered with drugs metabolized by these enzymes.

Table 2: Inhibitory Effects of this compound on Human Cytochrome P450 Enzymes

| CYP Isoform | Inhibition Type | IC50 (µM) | Ki (µM) |

| CYP3A4 | Non-competitive & Time-dependent | 13.80 | 7.13 |

| CYP2C19 | Competitive | 19.44 | 9.92 |

| CYP2E1 | Competitive | 24.55 | 12.38 |

These findings indicate that this compound is a moderate inhibitor of these CYP isoforms. The time-dependent inhibition of CYP3A4 suggests that the inhibitory effect may increase with pre-incubation time.

Visualizations

Experimental Workflow

Caption: Experimental workflow for a typical pharmacokinetic study.

This compound Interaction with CYP450 Enzymes

Caption: Known inhibitory interactions of this compound with CYP450 enzymes.

Conclusion and Future Directions

The bioavailability and pharmacokinetics of this compound remain an area with significant research gaps. While studies on related iridoid glycosides from Cornus officinalis provide a foundational understanding and established methodologies, dedicated in vivo pharmacokinetic studies on purified this compound are essential. Future research should focus on:

-

Determining the absolute oral bioavailability of this compound through intravenous and oral administration studies.

-

Characterizing the full pharmacokinetic profile including absorption, distribution, metabolism, and excretion (ADME).

-

Identifying the major metabolites of this compound in vivo and the specific enzymes responsible for their formation.

-

Investigating the potential for drug-drug interactions in vivo, based on the in vitro CYP inhibition data.

A comprehensive understanding of these pharmacokinetic parameters is imperative for the rational design of preclinical and clinical studies to evaluate the therapeutic potential of this compound.

Cornuside's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cornuside, a prominent secoiridoid glucoside isolated from the fruits of Cornus officinalis, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. It details the compound's multifaceted interactions with key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. Furthermore, this guide summarizes quantitative data on its efficacy, outlines experimental protocols for key assays, and presents visual representations of the signaling cascades modulated by this compound. This comprehensive overview is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of various pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. This compound has emerged as a promising natural compound with potent anti-inflammatory activities.[1][2] This guide will dissect the intricate mechanisms by which this compound exerts its anti-inflammatory effects at the molecular level.

Core Anti-Inflammatory Mechanisms of this compound

This compound's anti-inflammatory action is not mediated by a single target but rather through the modulation of a network of interconnected signaling pathways. The primary mechanisms identified to date are:

-

Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to significantly inhibit this pathway.[3][4] It prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB.[3] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes.[3][5]

-

Modulation of the MAPK Signaling Pathway: The MAPK family, including ERK1/2, p38, and JNK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been observed to reduce the phosphorylation of ERK1/2, p38, and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][6]

-

Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[7] This includes a reduction in the levels of NLRP3, ASC, cleaved caspase-1, and mature IL-1β.[7]

-

Activation of the Nrf2/HO-1 Antioxidant Pathway: The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress, which is intimately linked to inflammation. This compound treatment has been shown to increase the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[8][9][10] This antioxidant effect contributes to the overall anti-inflammatory environment.

-

Inhibition of the AKT Signaling Pathway: The PI3K/AKT signaling pathway is involved in cell survival, proliferation, and inflammation. In the context of diabetic nephropathy, this compound has been found to inhibit high glucose-induced phosphorylation of AKT, thereby reducing cellular proliferation and inflammation in mesangial cells.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the cited literature.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell/Animal Model | Stimulant | This compound Concentration/Dose | Measured Cytokine | Inhibition (%) / Fold Change | Reference |

| RAW 264.7 Macrophages | LPS | Not Specified | TNF-α, IL-6, IL-1β | Significantly inhibited | [3] |

| Mesangial Cells (MMCs) | High Glucose | 5, 10, 30 μM | IL-6, TNF-α, IL-1β | Dose-dependent decrease | [11][12][13][14] |

| 3xTg-AD Mice | - | Not Specified | TNF-α, IL-1β, IL-6 | Significantly reduced | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | Not Specified | IL-1β | Decreased | |

| BV2 Cells | LPS | Not Specified | NLRP3, ASC, pro-caspase1, caspase1, pro-IL-1β, IL-1β, GSDMD, GSDMD-NT, IL-18 | Decreased levels |

Table 2: Effect of this compound on Inflammatory Enzymes and Molecules

| Cell/Animal Model | Stimulant | This compound Concentration/Dose | Target Molecule | Effect | Reference |

| RAW 264.7 Macrophages | LPS | Not Specified | iNOS, COX-2 | Decreased mRNA and protein expression | [3][4] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | Not Specified | iNOS, COX-2 | Inhibited expression | [8][9][10] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not Specified | ICAM-1, VCAM-1, MCP-1 | Suppressed expression | [5] |

| 3xTg-AD Mice | - | Not Specified | iNOS | Inhibited increase | [1] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

RAW 264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce an inflammatory response, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).[3]

-

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are cultured in endothelial cell growth medium. For inflammatory stimulation, cells are treated with tumor necrosis factor-alpha (TNF-α) or LPS in the presence or absence of this compound.[5][8]

-

Mesangial Cells (MMCs): MMCs are cultured in DMEM. To mimic diabetic nephropathy conditions, cells are exposed to high glucose (e.g., 25 mM) with or without different concentrations of this compound (e.g., 5, 10, 30 μM).[11][12]

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.[3]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][11][12]

-

Western Blot Analysis: Cellular proteins are extracted, separated by SDS-PAGE, and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against target proteins (e.g., p-IκB-α, p-p65, p-ERK, p-p38, p-JNK, iNOS, COX-2, NLRP3, Caspase-1) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][11][12]

-

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): Total RNA is extracted from cells, and cDNA is synthesized. qPCR is then performed using specific primers for genes of interest (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β) to quantify their mRNA expression levels.[3][11][12]

In Vivo Animal Models

-

LPS-Induced Inflammation in Mice: Mice are administered this compound (e.g., intravenously or intragastrically) before or after an intraperitoneal or intratracheal injection of LPS. Bronchoalveolar lavage fluid (BALF) and lung tissues are collected to measure inflammatory cell infiltration and cytokine levels.[15][8][16]

-

Imiquimod (IMQ)-Induced Psoriasis-like Skin Lesions in Mice: A psoriasis-like model is induced by the daily topical application of IMQ cream. This compound is administered to the mice, and the severity of skin lesions is assessed using the Psoriasis Area and Severity Index (PASI). Skin tissues are collected for histological analysis and measurement of inflammatory markers.[6]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's modulation of the MAPK signaling pathway.

Caption: this compound's suppression of the NLRP3 inflammasome.

Caption: A generalized experimental workflow for in vitro studies.

Conclusion and Future Directions

This compound exhibits robust anti-inflammatory effects through the coordinated modulation of multiple key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, as well as by enhancing the cellular antioxidant response. The presented data and mechanistic insights underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.

Future research should focus on:

-

Elucidating the precise molecular binding targets of this compound within these signaling pathways.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.[17][18]

-

Evaluating the efficacy and safety of this compound in a broader range of preclinical models of chronic inflammatory diseases.

-

Exploring potential synergistic effects of this compound with existing anti-inflammatory drugs.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this compound in the management of inflammatory conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Is a Potential Agent against Alzheimer's Disease via Orchestration of Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]

- 4. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]

- 5. This compound suppresses cytokine-induced proinflammatory and adhesion molecules in the human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound alleviates psoriasis-like skin lesions in mice by relieving inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. worldscientific.com [worldscientific.com]

- 9. worldscientific.com [worldscientific.com]

- 10. Anti-Inflammatory and Anti-oxidant Functions of this compound by Regulating NF-[Formula: see text]B, STAT-1, and Nrf2-HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kjpp.net [kjpp.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response [frontiersin.org]

- 16. This compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Metabolomics and pharmacokinetics of Corni Fructus in ameliorating myocardial ischemic injury] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparative pharmacokinetics of the main compounds of Shanzhuyu extract after oral administration in normal and chronic kidney disease rats [agris.fao.org]

Cornuside: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cornuside, a secoiridoid glucoside isolated from the fruits of Cornus officinalis, has emerged as a natural product with a diverse range of pharmacological activities. Extensive in vitro and in vivo studies have demonstrated its potent anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its molecular mechanisms of action. We present a compilation of quantitative data from key studies, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Cornus officinalis, commonly known as Japanese cornelian cherry, has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory diseases and diabetes.[1][2] this compound is one of the major bioactive compounds isolated from its fruit.[3] Its chemical structure, a secoiridoid glucoside, underpins its diverse biological effects. This guide will delve into the key pharmacological activities of this compound, supported by experimental evidence.

Anti-Inflammatory and Immunomodulatory Activities

This compound exhibits significant anti-inflammatory and immunomodulatory effects across various experimental models.[4][5] It has been shown to suppress the production of pro-inflammatory cytokines and mediators, and modulate the activity of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

This compound consistently demonstrates the ability to reduce the expression and release of key pro-inflammatory molecules. In a study utilizing high glucose-treated mouse mesangial cells (MMCs) as an in vitro model for diabetic nephropathy, this compound treatment significantly and dose-dependently decreased the secretion of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[4] Similarly, in a mouse model of Alzheimer's disease, this compound administration led to a reduction in the levels of IL-1β, IL-6, and TNF-α in the brain.[6][7]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its interaction with several critical signaling cascades.

-

NF-κB Pathway: this compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[4][8] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα). This action sequesters the p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4]

-

MAPK Pathway: this compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Studies have indicated that it can suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[9] In a model of diabetic nephropathy, this compound was found to block MAPK signaling in high glucose-stimulated podocytes.[1][10]

-

STAT-1 Pathway: In human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), this compound was observed to decrease the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT-1).[11]

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Neuroprotective Activities

This compound has demonstrated significant neuroprotective effects in models of neurodegenerative diseases, particularly Alzheimer's disease.[6][7]

Attenuation of Neuronal Injury and Amyloid Plaque Pathology

In a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD), treatment with this compound was found to alleviate neuronal injuries and reduce amyloid plaque pathology.[6][12] It also inhibited the hyperphosphorylation of Tau protein, a key pathological hallmark of the disease.[6]

Modulation of Astrocyte Phenotype and Neuroinflammation

A key aspect of this compound's neuroprotective mechanism is its ability to modulate the phenotype of astrocytes, the most abundant glial cells in the central nervous system. It promotes the transition of reactive astrocytes from a neurotoxic (A1) to a neuroprotective (A2) phenotype.[6] This shift is associated with a decrease in the production of pro-inflammatory cytokines in the brain.[6][7]

Involvement of AKT/Nrf2/NF-κB Signaling

The neuroprotective and anti-neuroinflammatory effects of this compound are linked to its modulation of the AKT/Nrf2/NF-κB signaling axis.[6][8] this compound activates the AKT/Nrf2 pathway, which in turn suppresses the NF-κB signaling pathway.[6] This dual action helps to reduce oxidative stress and inflammation in the brain.

The following diagram illustrates the proposed mechanism of this compound in modulating astrocyte phenotype.

Caption: this compound's modulation of astrocyte phenotype via AKT/Nrf2/NF-κB signaling.

Anti-Diabetic and Reno-protective Activities

This compound has shown promise in the management of diabetes and its complications, particularly diabetic nephropathy.[4][5]

Effects on Glucose Metabolism and Insulin Resistance

Studies have indicated that this compound can improve glucose uptake in insulin-resistant HepG2 cells, suggesting its potential to ameliorate insulin resistance.[13] In animal models of diabetes, this compound administration has been shown to reduce fasting blood glucose levels.[10]

Protection Against Diabetic Nephropathy

This compound demonstrates protective effects against the pathological changes associated with diabetic nephropathy. In high glucose-treated mesangial cells, it inhibits proliferation and the production of pro-inflammatory cytokines.[4][14] In a rat model of diabetic nephropathy, this compound treatment attenuated renal pathological lesions and repressed angiogenesis in kidney tissues.[1][10] These effects are mediated, at least in part, by the inhibition of the AKT and NF-κB signaling pathways.[4][8]

Antioxidant Activity

This compound possesses notable antioxidant properties, which contribute to its overall therapeutic effects.[11] It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[6][12] The activation of the Nrf2 pathway by this compound is a key mechanism underlying its antioxidant effects.[6][11]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound from various studies.

Table 1: Anti-Inflammatory and Immunomodulatory Effects of this compound

| Experimental Model | Parameter Measured | This compound Concentration | Result | Reference |

| High Glucose-Treated Mouse Mesangial Cells | IL-6 Secretion | 5, 10, 30 µM | Dose-dependent decrease | [4] |

| High Glucose-Treated Mouse Mesangial Cells | TNF-α Secretion | 5, 10, 30 µM | Dose-dependent decrease | [4] |

| High Glucose-Treated Mouse Mesangial Cells | IL-1β Secretion | 5, 10, 30 µM | Dose-dependent decrease | [4] |

| LPS-Activated HUVECs | NF-κB Luciferase Activity | Not specified | Inhibition | [11] |

| Imiquimod-induced psoriasis mouse model | Psoriasis Area and Severity Index (PASI) | Not specified | Significant reduction | [9] |

Table 2: Neuroprotective Effects of this compound

| Experimental Model | Parameter Measured | This compound Treatment | Result | Reference |

| 3xTg-AD Mice | Brain IL-1β Levels | Not specified | Decrease | [6] |

| 3xTg-AD Mice | Brain IL-6 Levels | Not specified | Decrease | [6] |

| 3xTg-AD Mice | Brain TNF-α Levels | Not specified | Decrease | [6] |

| 3xTg-AD Mice | Brain SOD Activity | Not specified | Increase | [6] |

| 3xTg-AD Mice | Brain GSH-Px Level | Not specified | Increase | [6] |

| 3xTg-AD Mice | Brain MDA Level | Not specified | Decrease | [6] |

Table 3: Anti-Diabetic and Reno-protective Effects of this compound

| Experimental Model | Parameter Measured | This compound Concentration/Dose | Result | Reference |

| Insulin-Induced HepG2 Cells | Glucose Uptake | 0.582, 1.275, 0.742 µM (EC50 values for different compounds) | Increased glucose uptake | [13] |

| STZ-Induced Diabetic Rats | Fasting Blood Glucose | Not specified | Reduction | [10] |

| STZ-Induced Diabetic Rats | 24-h Proteinuria | Not specified | Reduction | [10] |

| STZ-Induced Diabetic Rats | Serum Creatinine | Not specified | Reduction | [10] |

| STZ-Induced Diabetic Rats | Blood Urea Nitrogen | Not specified | Reduction | [10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Plate cells (e.g., mouse mesangial cells) in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 30 µM) and/or an inducing agent (e.g., high glucose) for a specified period (e.g., 24-48 hours).

-

CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is employed to measure the concentration of specific cytokines (e.g., IL-6, TNF-α, IL-1β) in cell culture supernatants or biological fluids.[4]

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Block the plate with a blocking buffer to prevent non-specific binding.

-

Sample Incubation: Add cell culture supernatants or standards to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.

-

Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-HRP) and incubate.

-

Substrate Addition: Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

-

Stopping the Reaction: Stop the reaction with a stop solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) and calculate the cytokine concentration based on a standard curve.

The general workflow for an ELISA experiment is depicted below.

Caption: A generalized workflow for an Enzyme-Linked Immunosorbent Assay (ELISA).

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.[4]

-

Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the chemiluminescent signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the protein expression level.

Conclusion and Future Directions

This compound is a promising natural product with a well-documented portfolio of biological activities, including anti-inflammatory, neuroprotective, and anti-diabetic effects. Its ability to modulate multiple key signaling pathways, such as NF-κB, MAPK, and AKT/Nrf2, highlights its potential for the development of novel therapeutics for a range of diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research. Future studies should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and conducting well-designed clinical trials to validate its therapeutic efficacy and safety in humans. The continued exploration of this multifaceted natural compound holds significant promise for advancing human health.

References

- 1. This compound Ameliorates Diabetic Nephropathy Possibly by Regulating Angiogenesis and MAPK Signaling [jstage.jst.go.jp]

- 2. This compound, by regulating the AGEs-RAGE-IκBα-ERK1/2 signaling pathway, ameliorates cognitive impairment associated with brain aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound alleviates experimental autoimmune encephalomyelitis by inhibiting Th17 cell infiltration into the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Is a Potential Agent against Alzheimer’s Disease via Orchestration of Reactive Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound Ameliorates Diabetic Nephropathy Possibly by Regulating Angiogenesis and MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory and Anti-oxidant Functions of this compound by Regulating NF-[Formula: see text]B, STAT-1, and Nrf2-HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic mechanism of Cornus Officinalis Fruit Coreon on ALI by AKT/Nrf2 pathway and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Elucidating the Structure of Cornuside: An In-depth Technical Guide to NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy techniques utilized in the structural elucidation of cornuside, an iridoid glycoside isolated from the fruits of Cornus officinalis. This document details the experimental protocols and presents key quantitative NMR data, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Significance

This compound is a bisiridoid glucoside that has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic properties.[1][2][3] Accurate structural determination is the cornerstone of understanding its bioactivity and developing it as a potential therapeutic agent. NMR spectroscopy stands as the most powerful and definitive method for elucidating the complex three-dimensional structure of natural products like this compound.

NMR Data of this compound

The structural backbone of this compound is established through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound, compiled from various studies. These values are typically recorded in deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | ~5.20 | d | 4.5 |

| 3 | ~7.38 | d | 1.0 |

| ... | ... | ... | ... |

| Glc-1' | ~4.50 | d | 7.8 |

| ... | ... | ... | ... |

Note: The complete assignment of all protons requires detailed 2D NMR analysis. The data presented here are characteristic signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 1 | ~95.3 |

| 3 | ~152.0 |

| 4 | ~110.0 |

| 11 | ~170.0 |

| ... | ... |

| Glc-1' | ~100.0 |

| ... | ... |

Note: The chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols for NMR Analysis

The structural elucidation of this compound relies on a suite of NMR experiments. Below are detailed methodologies for the key experiments.

Sample Preparation

A pure sample of this compound (typically 1-10 mg) is dissolved in 0.5-0.6 mL of a deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] The solution is then transferred to a standard 5 mm NMR tube.

1D NMR Spectroscopy (¹H and ¹³C)

-

¹H NMR (Proton NMR):

-

Objective: To determine the number of different types of protons and their electronic environment.

-

Protocol: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is used. The spectral width is typically set to 12-15 ppm. A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio. The residual solvent peak is used as an internal standard.

-

-

¹³C NMR (Carbon NMR):

-

Objective: To determine the number of different types of carbon atoms.

-

Protocol: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. The spectral width is set to 200-220 ppm. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy):

-

Objective: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.[5]

-

Protocol: A standard COSY-45 or DQF-COSY pulse sequence is used. The spectral width in both dimensions is set to the proton chemical shift range. The data is acquired as a matrix of 1024 x 1024 or 2048 x 2048 data points.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Objective: To identify one-bond correlations between protons and their directly attached carbon atoms (¹H-¹³C).[5]

-

Protocol: A standard HSQC pulse sequence with gradients for coherence selection is employed. The spectral width in the F2 (proton) dimension is set to the proton chemical shift range, and in the F1 (carbon) dimension to the carbon chemical shift range.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbon atoms (¹H-¹³C). This is crucial for connecting different spin systems and assembling the carbon skeleton.[5]

-

Protocol: A standard HMBC pulse sequence with gradients is used. The experiment is optimized for a long-range coupling constant of around 8 Hz. The spectral widths are set similarly to the HSQC experiment.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Objective: To identify protons that are close to each other in space (through-space interactions), which is essential for determining the relative stereochemistry of the molecule.[6][7]

-

Protocol: A standard NOESY pulse sequence is used with a mixing time appropriate for a molecule of this size (e.g., 300-800 ms). The spectral widths in both dimensions are set to the proton chemical shift range.

-

Workflow and Signaling Pathways of this compound

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and its known signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Is a Potential Agent against Alzheimer's Disease via Orchestration of Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

The Cornuside Biosynthesis Pathway in Plants: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Biosynthetic Route to a Promising Bioactive Secoiridoid

Introduction

Cornuside is a secoiridoid glucoside found in the fruits of Cornus officinalis (Japanese cornel), a plant with a long history of use in traditional medicine.[1][2][3] Iridoids and secoiridoids are a large group of monoterpenoids characterized by a cyclopentane[c]pyran ring system.[4] this compound, along with other iridoid glycosides from C. officinalis like loganin and morroniside, has garnered significant interest from the scientific community due to its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic properties.[1][5][6][7][8] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, with a focus on the core enzymatic steps, regulatory mechanisms, and key experimental methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their knowledge of this important metabolic pathway for potential biotechnological and therapeutic applications.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are produced through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[4] While the precise contribution of each pathway to this compound biosynthesis in Cornus officinalis is not definitively established, the MEP pathway is generally considered the primary source of precursors for monoterpenoid biosynthesis in plants.[4]

The pathway can be broadly divided into three main stages:

-

Formation of the Monoterpene Precursor, Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed by the enzyme Geranyl Pyrophosphate Synthase (GPPS) to form the ten-carbon molecule, geranyl pyrophosphate (GPP). This is a crucial branch point, directing carbon flux towards the biosynthesis of monoterpenoids, including the iridoids.[2]

-

Core Iridoid Skeleton Formation: The formation of the characteristic iridoid ring structure is a series of enzymatic reactions initiated by the conversion of GPP to geraniol. Key enzymes in this stage include Geraniol Synthase (GES), Geraniol 10-hydroxylase (G10H), 8-hydroxygeraniol oxidoreductase (8-HGO), and Iridoid Synthase (IS).[4][9] This sequence of reactions leads to the formation of the central iridoid intermediate, nepetalactol.

-

Secoiridoid Formation and Modification to this compound: The iridoid skeleton undergoes a ring cleavage to form a secoiridoid, a reaction catalyzed by Secologanin Synthase (SLS), a cytochrome P450 enzyme.[10][11] This results in the formation of secologanin, a key precursor to a vast array of secoiridoid compounds. The final steps in the biosynthesis of this compound from secologanin are believed to involve one or more glycosylation events, likely catalyzed by UDP-glycosyltransferases (UGTs), and potentially other modifications.[12] The precise enzymes and intermediates in this final stage in Cornus officinalis are yet to be fully characterized.

Key Enzymes and Intermediates

The following table summarizes the key enzymes and intermediates in the proposed this compound biosynthesis pathway.

| Step | Enzyme | Abbreviation | Substrate | Product | Cofactors |

| GPP Synthesis | Geranyl Pyrophosphate Synthase | GPPS | IPP + DMAPP | Geranyl Pyrophosphate (GPP) | Mg2+ |

| Geraniol Formation | Geraniol Synthase | GES | Geranyl Pyrophosphate (GPP) | Geraniol | Mg2+/Mn2+ |

| Hydroxylation | Geraniol 10-hydroxylase | G10H | Geraniol | 10-Hydroxygeraniol | NADPH, O2 |

| Oxidation | 8-Hydroxygeraniol oxidoreductase | 8-HGO | 10-Hydroxygeraniol | 8-Oxogeranial | NAD(P)+ |

| Cyclization | Iridoid Synthase | IS | 8-Oxogeranial | Nepetalactol | NADPH |

| Ring Cleavage | Secologanin Synthase | SLS | Loganin | Secologanin | NADPH, O2 |

| Glycosylation (Hypothetical) | UDP-glycosyltransferase(s) | UGT(s) | Secologanin/Secologanin derivative | This compound | UDP-glucose |

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is crucial for understanding its regulation and for metabolic engineering efforts. The following tables summarize available data on metabolite concentrations in Cornus officinalis and kinetic parameters of key enzymes from related species.

Table 1: Concentration of Key Iridoids in Cornus officinalis Fruits

| Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Loganic acid | 0.45 - 2.87 | HPLC-DAD | [13] |

| Loganin | 1.85 - 12.34 | HPLC-DAD | [13] |

| Sweroside | 0.12 - 0.58 | HPLC-DAD | [13] |

| Morroniside | Not specified | - | [2] |

| This compound | Not specified | - | [13] |

Note: Concentrations can vary significantly depending on the cultivar, developmental stage, and environmental conditions.[14][15]

Table 2: Kinetic Parameters of Key Enzymes in Iridoid Biosynthesis (from various plant species)

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Geraniol Synthase (GES) | Ocimum basilicum | Geranyl Diphosphate | 21 | Not Reported | [16] |

| Iridoid Synthase (ISY) | Nepeta mussinii | 8-Oxogeranial | 50 | Not Reported | [17] |

| Iridoid Synthase (ISY) | Catharanthus roseus | 8-Oxogeranial | 6.4 | 0.04 | [18] |

Note: Kinetic data for these enzymes from Cornus officinalis are not currently available in the literature.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the this compound biosynthesis pathway.

Extraction and Quantification of Iridoids from Cornus officinalis

Objective: To extract and quantify this compound and its precursors from plant material.

Protocol:

-

Sample Preparation: Freeze-dry plant material (e.g., fruits, leaves) and grind to a fine powder.

-

Extraction: Extract the powdered tissue with a suitable solvent, such as 80% methanol, using ultrasonication or maceration.

-

Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step can be employed using a C18 cartridge.

-

Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[19][20][21][22]

-

HPLC-DAD: Separation is typically achieved on a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile. Detection is performed at a wavelength of around 240 nm for iridoids.

-

LC-MS/MS: This provides higher sensitivity and specificity, allowing for the identification and quantification of a wider range of metabolites. Multiple Reaction Monitoring (MRM) mode is often used for targeted quantification.

-

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Protocol:

-

Gene Cloning: Isolate the full-length cDNA of the target enzyme (e.g., CoGPPS, CoGES) from C. officinalis RNA using RT-PCR. Clone the cDNA into an appropriate expression vector (e.g., pET vector for E. coli expression, pEAQ-HT for plant transient expression).

-

Heterologous Expression:

-

E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

-

Yeast (Saccharomyces cerevisiae): Transform the yeast with the expression vector. This system is often preferred for expressing plant cytochrome P450s, which may require post-translational modifications.

-

Plant Transient Expression (Nicotiana benthamiana): Infiltrate N. benthamiana leaves with Agrobacterium tumefaciens carrying the expression vector.

-

-

Protein Purification:

-

Lyse the cells (bacterial, yeast, or plant).

-

If the protein is tagged (e.g., with a His-tag or GST-tag), use affinity chromatography (e.g., Ni-NTA agarose or glutathione-sepharose) for purification.[23][24][25]

-

Further purification can be achieved using size-exclusion or ion-exchange chromatography.

-

Analyze the purity of the protein using SDS-PAGE.

-

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of a purified enzyme.

Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, the substrate, and any necessary cofactors (e.g., NADPH for reductases and P450s, UDP-glucose for UGTs).

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Quenching: Stop the reaction by adding a solvent like ethyl acetate or methanol.

-

Product Analysis: Extract the product and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or LC-MS for non-volatile compounds.

-

Kinetic Analysis: To determine Km and kcat, perform the assay with varying substrate concentrations and measure the initial reaction rates.[14][15][26][27][28] The data can be fitted to the Michaelis-Menten equation using non-linear regression.

Signaling Pathways and Logical Relationships

The biosynthesis of secoiridoids is tightly regulated by a complex network of signaling pathways, often triggered by developmental cues and environmental stresses. Jasmonate signaling plays a central role in upregulating the expression of many genes in the iridoid pathway.

References

- 1. Multiomics-based characterization of specialized metabolites biosynthesis in Cornus Officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and Expression Analysis of Key Enzyme Gene CoGPPS Involved in Iridoid Glycoside Synthesis in Cornus officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiomics-based characterization of specialized metabolites biosynthesis in Cornus Officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morroniside, a secoiridoid glycoside from Cornus officinalis, attenuates neuropathic pain by activation of spinal glucagon-like peptide-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells [kjpp.net]